Cas no 2228408-13-5 (3-(2,5-dimethoxypyridin-4-yl)butanoic acid)

3-(2,5-Dimethoxypyridin-4-yl)butanoic acid is a pyridine derivative with a butanoic acid side chain, offering versatile reactivity for synthetic applications. The presence of dimethoxy substituents on the pyridine ring enhances its electron-rich character, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The carboxylic acid functionality allows for further derivatization, including amidation, esterification, or coupling reactions. Its structural features contribute to potential biological activity, particularly in drug discovery for targeting specific receptors or enzymes. The compound’s stability and solubility profile facilitate handling in organic synthesis. Suitable for research and development, it serves as a key building block in the preparation of more complex heterocyclic systems.
3-(2,5-dimethoxypyridin-4-yl)butanoic acid structure
2228408-13-5 structure
Product name:3-(2,5-dimethoxypyridin-4-yl)butanoic acid
CAS No:2228408-13-5
MF:C11H15NO4
Molecular Weight:225.241103410721
CID:6085079
PubChem ID:165612646

3-(2,5-dimethoxypyridin-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2,5-dimethoxypyridin-4-yl)butanoic acid
    • EN300-1729377
    • 2228408-13-5
    • インチ: 1S/C11H15NO4/c1-7(4-11(13)14)8-5-10(16-3)12-6-9(8)15-2/h5-7H,4H2,1-3H3,(H,13,14)
    • InChIKey: IKOCXEIRVVKBRL-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN=C(C=C1C(C)CC(=O)O)OC

計算された属性

  • 精确分子量: 225.10010796g/mol
  • 同位素质量: 225.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 234
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.6Ų
  • XLogP3: 1.2

3-(2,5-dimethoxypyridin-4-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1729377-1.0g
3-(2,5-dimethoxypyridin-4-yl)butanoic acid
2228408-13-5
1g
$1229.0 2023-06-04
Enamine
EN300-1729377-0.5g
3-(2,5-dimethoxypyridin-4-yl)butanoic acid
2228408-13-5
0.5g
$1180.0 2023-09-20
Enamine
EN300-1729377-2.5g
3-(2,5-dimethoxypyridin-4-yl)butanoic acid
2228408-13-5
2.5g
$2408.0 2023-09-20
Enamine
EN300-1729377-5g
3-(2,5-dimethoxypyridin-4-yl)butanoic acid
2228408-13-5
5g
$3562.0 2023-09-20
Enamine
EN300-1729377-0.1g
3-(2,5-dimethoxypyridin-4-yl)butanoic acid
2228408-13-5
0.1g
$1081.0 2023-09-20
Enamine
EN300-1729377-10.0g
3-(2,5-dimethoxypyridin-4-yl)butanoic acid
2228408-13-5
10g
$5283.0 2023-06-04
Enamine
EN300-1729377-5.0g
3-(2,5-dimethoxypyridin-4-yl)butanoic acid
2228408-13-5
5g
$3562.0 2023-06-04
Enamine
EN300-1729377-0.25g
3-(2,5-dimethoxypyridin-4-yl)butanoic acid
2228408-13-5
0.25g
$1131.0 2023-09-20
Enamine
EN300-1729377-1g
3-(2,5-dimethoxypyridin-4-yl)butanoic acid
2228408-13-5
1g
$1229.0 2023-09-20
Enamine
EN300-1729377-0.05g
3-(2,5-dimethoxypyridin-4-yl)butanoic acid
2228408-13-5
0.05g
$1032.0 2023-09-20

3-(2,5-dimethoxypyridin-4-yl)butanoic acid 関連文献

3-(2,5-dimethoxypyridin-4-yl)butanoic acidに関する追加情報

Comprehensive Overview of 3-(2,5-dimethoxypyridin-4-yl)butanoic acid (CAS No. 2228408-13-5)

3-(2,5-dimethoxypyridin-4-yl)butanoic acid (CAS No. 2228408-13-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyridine core and butanoic acid side chain, serves as a versatile intermediate in the synthesis of bioactive molecules. Its structural features, including the 2,5-dimethoxy substitution pattern, contribute to its potential applications in drug discovery and material science.

The growing interest in 3-(2,5-dimethoxypyridin-4-yl)butanoic acid aligns with current trends in small molecule therapeutics and precision medicine. Researchers are increasingly exploring its role in modulating enzymatic activity and targeting specific biological pathways. Recent studies highlight its relevance in the development of kinase inhibitors and GPCR-targeted drugs, addressing unmet medical needs in oncology and neurology.

From a synthetic chemistry perspective, the compound's CAS No. 2228408-13-5 serves as a critical identifier for researchers investigating its structure-activity relationships (SAR). The dimethoxy groups enhance its solubility profile, while the butanoic acid moiety offers opportunities for further derivatization. These properties make it valuable for high-throughput screening platforms and fragment-based drug design.

In the context of green chemistry initiatives, 3-(2,5-dimethoxypyridin-4-yl)butanoic acid has been evaluated for its potential in sustainable synthesis routes. Its compatibility with catalytic processes and biocatalytic transformations positions it as an attractive candidate for environmentally friendly pharmaceutical manufacturing. This aligns with industry demands for reduced environmental impact and atom-efficient synthesis.

The analytical characterization of CAS No. 2228408-13-5 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure precise quality control for research applications. Recent advancements in computational chemistry have enabled more accurate predictions of its physicochemical properties, facilitating its integration into computer-aided drug design workflows.

Market trends indicate growing demand for 3-(2,5-dimethoxypyridin-4-yl)butanoic acid among contract research organizations (CROs) and academic laboratories. Its applications span from medicinal chemistry to chemical biology studies, particularly in investigations of metabolic pathways and signal transduction mechanisms. The compound's stability under various pH conditions enhances its utility in in vitro assay development.

Future research directions for CAS No. 2228408-13-5 may explore its potential in proteolysis targeting chimera (PROTAC) technology and targeted protein degradation strategies. The compound's modular structure offers opportunities for creating bifunctional molecules that can engage E3 ligases while maintaining target specificity. Such applications could revolutionize treatment approaches for challenging disease targets.

From a regulatory standpoint, 3-(2,5-dimethoxypyridin-4-yl)butanoic acid complies with standard laboratory safety protocols when handled appropriately. Proper personal protective equipment (PPE) and engineering controls should be implemented during its use. The compound's material safety data sheet (MSDS) provides comprehensive guidance for safe handling and storage conditions.

The synthesis of CAS No. 2228408-13-5 typically involves multi-step organic transformations, with recent literature emphasizing palladium-catalyzed cross-coupling reactions for efficient construction of its pyridine core. Optimization of these synthetic routes continues to be an active area of research, particularly in developing cost-effective and scalable production methods.

In conclusion, 3-(2,5-dimethoxypyridin-4-yl)butanoic acid represents a valuable chemical entity with diverse applications in modern research. Its combination of structural features, synthetic versatility, and biological relevance ensures its continued importance in advancing scientific discovery across multiple disciplines. As research methodologies evolve, this compound will likely find new applications in emerging areas of chemical biology and therapeutic development.

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